1-(1-(4-Oxo-4-phenylbutanoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
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Overview
Description
1-(1-(4-Oxo-4-phenylbutanoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a phenyl group, and an imidazolidine-2,4-dione moiety
Preparation Methods
The synthesis of 1-(1-(4-Oxo-4-phenylbutanoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the piperidine derivative, followed by the introduction of the phenylbutanoyl group. The final step involves the formation of the imidazolidine-2,4-dione ring. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(1-(4-Oxo-4-phenylbutanoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-(4-Oxo-4-phenylbutanoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(4-Oxo-4-phenylbutanoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1-(4-Oxo-4-phenylbutanoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
- 3-[1-(4-oxo-4-phenylbutanoyl)piperidin-4-yl]-N-phenylpropanamide
- 3-(1-(4-oxo-4-phenylbutanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields.
Properties
IUPAC Name |
1-[1-(4-oxo-4-phenylbutanoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c28-21(18-7-3-1-4-8-18)11-12-22(29)25-15-13-19(14-16-25)26-17-23(30)27(24(26)31)20-9-5-2-6-10-20/h1-10,19H,11-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTXEVVURCRQFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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